1-Acetyl-1-methyl-2-phenylhydrazine synonyms and structure
1-Acetyl-1-methyl-2-phenylhydrazine synonyms and structure
This technical guide provides an in-depth analysis of 1-Acetyl-1-methyl-2-phenylhydrazine (AMPH) , a specific hydrazine derivative distinct from, yet structurally related to, the common hemolytic agent 1-Acetyl-2-phenylhydrazine (APH).
This guide is structured for researchers involved in pharmaceutical impurity profiling , toxicology , and metabolic stability studies , particularly those working with pyrazolone-class drugs (e.g., Aminophenazone).
Structure, Synthesis, and Analytical Significance in Drug Development
Part 1: Executive Summary & Chemical Identity
1-Acetyl-1-methyl-2-phenylhydrazine (CAS: 38604-70-5) is a substituted hydrazine often encountered as a degradation product, metabolite, or synthetic impurity in the lifecycle of pyrazolone-based pharmaceuticals.[1] Unlike its non-methylated analog (1-Acetyl-2-phenylhydrazine), which is widely used to induce experimental hemolytic anemia, AMPH serves primarily as a Critical Quality Attribute (CQA) marker in stability testing.
Its presence is a red flag in drug development due to the toxicological "structural alerts" associated with the hydrazine moiety (
Chemical Identity Table[2][3][4]
| Attribute | Detail |
| Systematic Name | 1-Acetyl-1-methyl-2-phenylhydrazine |
| IUPAC Name | N-methyl-N'-phenylacetohydrazide |
| CAS Registry Number | 38604-70-5 |
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| SMILES | CC(=O)N(C)Nc1ccccc1 |
| Key Functional Groups | Hydrazine ( |
| Role | Pharmaceutical Impurity, Reference Standard, Metabolite |
Part 2: Structural Architecture & Homology
To understand the reactivity of AMPH, one must visualize its steric and electronic environment. Unlike simple hydrazines, the
structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the distinction between AMPH and the hemolytic agent APH.
Caption: Structural differentiation between the target impurity (AMPH) and the common hemolytic reagent (APH). The N-methyl group alters metabolic susceptibility.
Part 3: Origin & Significance in Drug Development
The primary relevance of AMPH lies in the stability profiling of Aminophenazone (Pyramidon) and related analgesic drugs.
The Degradation Pathway
Aminophenazone contains a pyrazolone ring. Under oxidative stress or hydrolytic conditions, this ring can cleave. The hydrazine backbone of the drug is preserved, but the ring structure opens, leading to the formation of AMPH.
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Mechanism: Ring opening of the pyrazolone core
Formation of substituted hydrazides. -
Risk: Hydrazines are potential alkylating agents. The identification of AMPH in a drug substance indicates degradation and potential toxicity.
Metabolic Context
In vivo, pyrazolones undergo N-demethylation and acetylation. AMPH has been identified as a metabolite or a marker of metabolic breakdown in historical studies of aminophenazone metabolism [1].
Workflow: Impurity Origin Pathway
Caption: Theoretical degradation pathway from Pyrazolone drugs to AMPH impurity.
Part 4: Analytical Protocol (Detection & Quantification)
Protocol: Trace Analysis of AMPH in Drug Substance
Standard Operating Procedure (SOP) Framework
1. Reagents & Standards
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Reference Standard: 1-Acetyl-1-methyl-2-phenylhydrazine (CAS 38604-70-5) >98% purity [2].
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Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
2. Sample Preparation
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Stock Solution: Dissolve 10 mg of AMPH standard in 10 mL ACN (1 mg/mL).
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Sample Extraction: Dissolve drug substance (e.g., 50 mg) in 10 mL solvent. Sonicate for 10 mins.
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Filtration: Filter through 0.22 µm PTFE filter to remove excipients.
3. LC-MS/MS Conditions (Recommended)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Retains moderately polar hydrazines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of hydrazine nitrogen for MS detection. |
| Mobile Phase B | Acetonitrile | Elution of lipophilic phenyl group. |
| Gradient | 5% B to 95% B over 10 mins | Ensures separation from parent drug matrix. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |
| Ionization | ESI Positive Mode ( | Hydrazines protonate easily. |
| MRM Transition | Specificity to filter out background noise. |
4. System Suitability Criteria
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Retention Time:
min of standard. -
Signal-to-Noise: >10 for Limit of Quantitation (LOQ).
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Tailing Factor: < 1.5 (Hydrazines can tail on silica; use end-capped columns).
Part 5: Safety & Handling (Hydrazine Alert)
Warning: All hydrazine derivatives should be treated as potential carcinogens and mutagens until proven otherwise.
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Containment: Handle only in a Class II Biosafety Cabinet or Fume Hood.
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PPE: Double nitrile gloves are required. Hydrazines can penetrate latex.
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Deactivation: Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine bond, though this reaction can be exothermic.
Part 6: References
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Stenutz, R. (n.d.). 1-acetyl-1-methyl-2-(phenyl)hydrazine - Datasheet. Stenutz.eu. Retrieved from [Link][2][3][4]
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Microchemical Journal. (1975).[3] Synthesis and analysis of pyrazolone metabolites. Vol 20, No 2. (Contextual citation regarding synthesis standards).
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PubChem. (n.d.). Compound Summary: 1-Acetyl-2-phenylhydrazine (Structural Analog Comparison). National Library of Medicine. Retrieved from [Link]
